

An In-Depth Technical Guide to Azetidine-3-carboxaldehyde and its Dimethyl Acetal

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Compound of Interest

Compound Name: 3-(Dimethoxymethyl)azetidine

Cat. No.: B13529122

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Abstract

This technical guide provides a comprehensive overview of Azetidine-3-carboxaldehyde and its protected dimethyl acetal form, a critical building block for drug discovery and medicinal chemistry. The azetidine scaffold has emerged as a privileged structure in modern pharmacology, prized for its ability to impart unique physicochemical and pharmacokinetic properties to bioactive molecules.^{[1][2][3]} This document details the synthesis, characterization, and reactivity of these compounds, offering field-proven insights and self-validating experimental protocols for researchers, scientists, and drug development professionals. We will explore the strategic importance of the aldehyde and its acetal protection, providing a framework for its effective utilization in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical biology.^{[1][4]} Their inherent ring strain, which is less severe than that of aziridines but more pronounced than pyrrolidines, provides a rigid molecular scaffold.^[4] This conformational constraint is highly advantageous in drug design, as it pre-organizes substituents into well-

defined three-dimensional orientations, potentially minimizing the entropic penalty upon binding to a biological target and thus enhancing potency and selectivity.[2]

The incorporation of an azetidine moiety can significantly improve key drug-like properties, including:

- **Metabolic Stability:** The compact, sp³-rich nature of the ring can block sites of metabolism.[1]
- **Aqueous Solubility:** As a polar scaffold, it can enhance the solubility of parent compounds.[3]
- **Novel Chemical Space:** The scaffold provides unique exit vectors for substitution, allowing medicinal chemists to explore novel regions of chemical space.[2]

Several FDA-approved drugs, such as baricitinib (Janus kinase inhibitor), cobimetinib (MEK inhibitor), and azelnidipine (calcium channel blocker), feature the azetidine ring, underscoring its therapeutic relevance.[1] Azetidine-3-carboxaldehyde, in particular, is a versatile intermediate, as the aldehyde group serves as a synthetic handle for a wide array of chemical transformations.

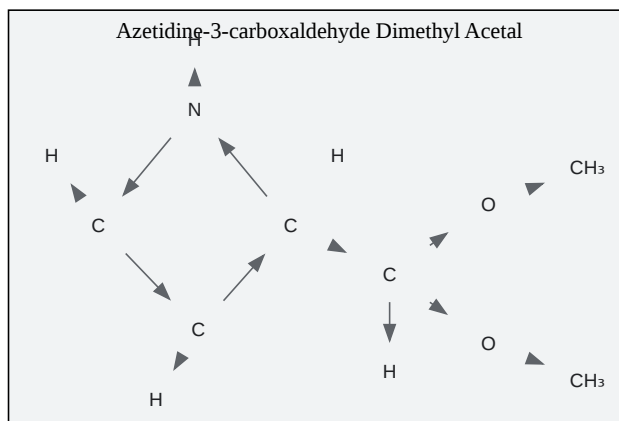
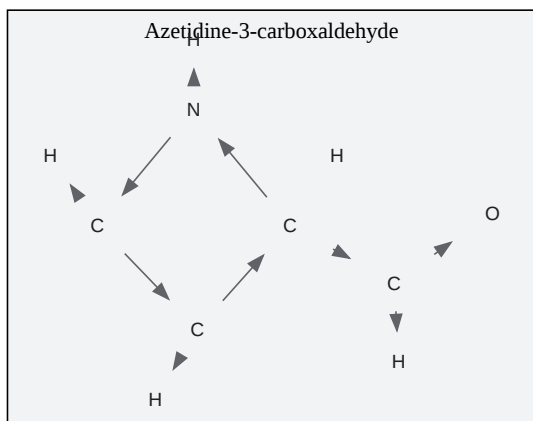
Core Compound Profile: Azetidine-3-carboxaldehyde and its Dimethyl Acetal

While a specific CAS number for Azetidine-3-carboxaldehyde dimethyl acetal is not prominently cataloged, it is readily understood as the protected form of Azetidine-3-carboxaldehyde (CAS Number: 1314960-72-9).[5] In synthetic campaigns, the aldehyde functionality is often masked as an acetal to prevent undesired side reactions under various conditions (e.g., with nucleophiles or during reductions). The dimethyl acetal is a common choice due to its stability and the relative ease of its formation and subsequent cleavage.[6]

For synthetic planning, it is often more practical to work with the N-protected variant, 1-Boc-azetidine-3-carboxaldehyde (CAS Number: 177947-96-5), which is commercially available and offers greater stability and solubility in organic solvents.[7][8][9][10][11][12]

Chemical Structures

Below are the structures of the core aldehyde and its dimethyl acetal derivative, rendered using the DOT language.



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Caption: Structures of Azetidine-3-carboxaldehyde and its Dimethyl Acetal.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for the parent aldehyde and its N-Boc protected variant. These values are crucial for designing experimental conditions, such as solvent selection and purification methods.

| Property | Azetidine-3-carboxaldehyde[5] | 1-Boc-azetidine-3-carboxaldehyde[9] |
|-------------------|----------------------------------|--|
| CAS Number | 1314960-72-9 | 177947-96-5 |
| Molecular Formula | C ₄ H ₇ NO | C ₉ H ₁₅ NO ₃ |
| Molecular Weight | 85.10 g/mol | 185.22 g/mol |
| TPSA | 29.1 Å ² | 46.61 Å ² |
| LogP | -0.5953 | 1.0522 |
| H-Bond Donors | 1 | 0 |
| H-Bond Acceptors | 2 | 3 |

Synthesis and Methodologies

The synthesis of azetidine derivatives can be challenging due to ring strain, but several robust methods have been developed.[13] A common and practical approach to obtaining the target compound involves the oxidation of a primary alcohol precursor, followed by acetal protection.

Protocol 1: Synthesis of 1-Boc-azetidine-3-carboxaldehyde Dimethyl Acetal

This two-step protocol describes the synthesis starting from the commercially available 1-Boc-3-azetidinemethanol. The process is designed as a self-validating system, incorporating in-process checks and clear purification steps.

Step 1: Oxidation of 1-Boc-3-azetidinemethanol to 1-Boc-azetidine-3-carboxaldehyde

- **Causality:** A mild oxidation is required to prevent over-oxidation to the carboxylic acid and to avoid harsh conditions that could compromise the Boc protecting group or the azetidine ring. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and mild, neutral conditions.
- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).

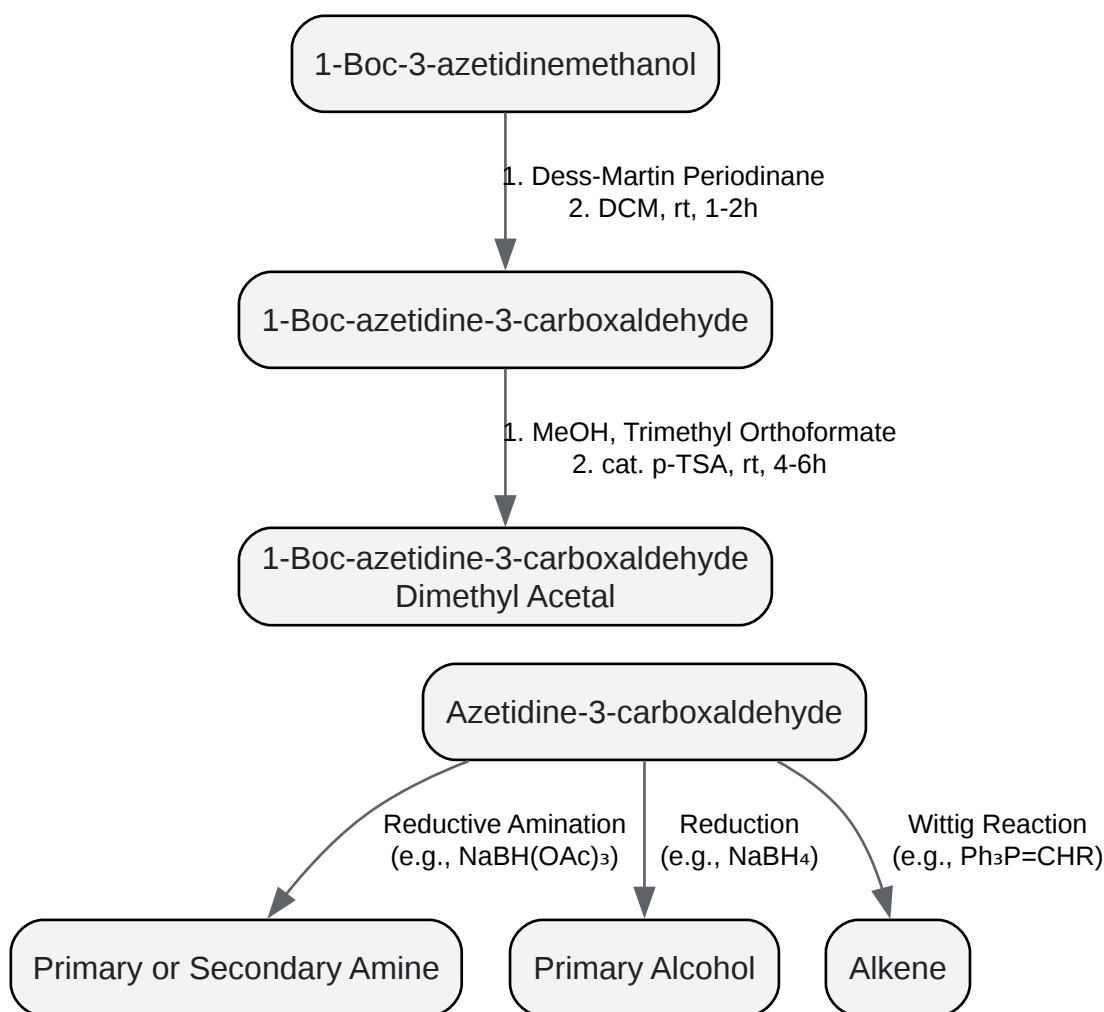
- Reagents: Add 1-Boc-3-azetidinemethanol (1.0 eq) to the flask and cool the solution to 0 °C in an ice bath.
- Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The disappearance of the starting alcohol spot and the appearance of a new, more polar aldehyde spot indicates completion.
- Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO_3) and sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) (10 mL/mmol). Stir vigorously for 20 minutes until the solution becomes clear.
- Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step but can be purified by flash column chromatography on silica gel if necessary.

Step 2: Protection as a Dimethyl Acetal

- Causality: Acetal formation is an acid-catalyzed equilibrium reaction.^[14] To drive the reaction to completion, a dehydrating agent (trimethyl orthoformate) is used to remove the water generated in situ.^{[15][16][17]} A catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA) is sufficient.
- Setup: Dissolve the crude 1-Boc-azetidine-3-carboxaldehyde (1.0 eq) from Step 1 in anhydrous methanol (MeOH, 20 mL/mmol).
- Reagents: Add trimethyl orthoformate (3.0 eq) to the solution.
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

- Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the higher R_f acetal product.
- Workup: Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid.
- Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 1-Boc-azetidine-3-carboxaldehyde dimethyl acetal. Purify by flash column chromatography if needed.

Synthetic Workflow Diagram



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Caption: Common synthetic transformations of Azetidine-3-carboxaldehyde.

- Reductive Amination: The most common application, reacting the aldehyde with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB), to form a new C-N bond. This is a cornerstone of library synthesis in drug discovery.
- Wittig Reaction: Reaction with a phosphorus ylide allows for the stereoselective formation of alkenes.
- Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents creates secondary alcohols and new C-C bonds.
- Oxidation: The aldehyde can be further oxidized to the corresponding azetidine-3-carboxylic acid, another highly valuable building block in medicinal chemistry. [18][19][20]

Conclusion

Azetidine-3-carboxaldehyde and its dimethyl acetal derivative are high-value tools for the modern medicinal chemist. The azetidine core provides a rigid, three-dimensional scaffold that can favorably influence the pharmacokinetic profile of a drug candidate. [21]The aldehyde functionality, revealed after a straightforward deprotection of its stable acetal form, serves as a versatile anchor point for diversification and the construction of complex molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this privileged scaffold into their drug discovery programs, leveraging its unique properties to design the next generation of innovative therapeutics.

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